molecular formula C15H14ClNO B009210 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride CAS No. 109194-12-9

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Cat. No. B009210
CAS RN: 109194-12-9
M. Wt: 259.73 g/mol
InChI Key: NMEZLAOJMVUUEP-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound derived from benzofuran. It's of interest due to its versatile chemical structure that allows for various chemical reactions and modifications, making it a valuable compound in synthetic chemistry and pharmacology. The research primarily focuses on novel synthetic methods, molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

A novel synthesis approach for benzofuran-2-yl-methanamine derivatives, including 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, involves using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method facilitates the generation of a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, showcasing versatility and efficiency in synthesis (Schlosser et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride has been elucidated through various spectroscopic techniques. Crystallographic studies reveal that the compound's benzofuran ring system and the carbonyl group are coplanar, highlighting the syn position of the carbonyl group relative to both the O atom of the benzofuran ring and the Cl atom, which plays a critical role in its chemical behavior (Kozakiewicz et al., 2007).

Chemical Reactions and Properties

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, demonstrating its reactivity and potential for creating complex molecular architectures (Gabriele et al., 2007). This reactivity is crucial for synthesizing pharmacologically active derivatives.

Physical Properties Analysis

The physical properties of benzofuran derivatives, including solubility, melting point, and crystalline structure, are critical for their application in chemical synthesis and pharmaceutical development. The crystal structure analysis provides insight into intermolecular interactions, such as π–π stacking and C—H⋯O contacts, which influence the compound's solubility and stability (Abdel-Wahab et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, including its reactivity towards various reagents, stability under different conditions, and its ability to participate in a wide range of chemical reactions, are fundamental for its application in synthetic organic chemistry and drug design. Studies on its antimicrobial activity and inhibition of specific enzymes highlight its potential in medicinal chemistry (Visagaperumal et al., 2010).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring their biological activities.

properties

IUPAC Name

1-benzofuran-2-yl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZLAOJMVUUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585853
Record name 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

CAS RN

109194-13-0, 109194-12-9
Record name 2-Benzofuranmethanamine, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109194-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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